2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide
Description
Properties
IUPAC Name |
2-amino-N-propan-2-yl-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-7(2)13(9(14)6-11)8(3)10-12-4-5-15-10/h4-5,7-8H,6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQNXKIYDBPIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C1=NC=CS1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Involving Thiazole Ring Formation
The thiazole moiety is typically constructed early in synthetic pathways. A common approach involves cyclocondensation between α-halo carbonyl compounds and thiourea derivatives. For example, 2-aminothiazole intermediates are synthesized by reacting chloroacetaldehyde with thiourea in ethanol under reflux (4–5 hours), yielding thiazole cores with >80% efficiency . Adjustments to this method include substituting chloroacetaldehyde with ethyl 2-chloroacetoacetate to introduce carboxylate functionalities, as demonstrated in the synthesis of ethyl 2-amino-5-methylthiazole-4-carboxylate .
Critical parameters for thiazole formation:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol, THF | Ethanol enhances cyclization |
| Temperature | 60–80°C | Higher temps reduce side products |
| Molar Ratio (Thiourea:Halide) | 1:1.1–1.2 | Excess halide drives completion |
Post-cyclization, the thiazole is functionalized via N-alkylation. For instance, 1-(thiazol-2-yl)ethylamine is prepared by reacting 2-aminothiazole with ethyl bromide in the presence of K₂CO₃, achieving 65–75% yields .
Acetamide Backbone Assembly
The acetamide segment is constructed through nucleophilic acyl substitution. A validated protocol involves:
-
Chloroacetylation : Treating 2-aminothiazole derivatives with chloroacetyl chloride in 1,4-dioxane at 0–5°C, followed by gradual warming to 25°C . Triethylamine (1.2 equiv) is essential to scavenge HCl, preventing protonation of the amine nucleophile.
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N-Isopropyl Introduction : Reacting the chloroacetamide intermediate with isopropylamine in DMF at 80°C for 8–12 hours. Anhydrous K₂CO₃ (1.5 equiv) facilitates deprotonation, achieving 70–85% conversion .
Key side reactions :
-
Over-alkylation at the thiazole nitrogen (mitigated by stoichiometric control).
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Hydrolysis of chloroacetamide to glycolic acid derivatives (minimized by anhydrous conditions).
Catalytic Coupling Strategies
Palladium-mediated cross-coupling is employed for complex architectures. A patented method utilizes Suzuki-Miyaura coupling to attach aryl groups to the thiazole ring before acetamide formation:
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Borylation : Treat 4-bromo-thiazole with bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 90°C.
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Coupling : React the boronic ester with iodoacetamide derivatives using Pd(PPh₃)₄ (3 mol%), yielding biaryl acetamide precursors (60–75% yield).
Alternative approaches use Ullmann coupling for C–N bond formation between bromothiazoles and aminoacetamides, though requiring CuI/L-proline catalysts and elevated temperatures (110°C) .
Protecting Group Strategies
Amino group protection is critical during multi-step syntheses. The Boc (tert-butoxycarbonyl) group is preferred due to its stability under basic conditions:
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Protection : Treat 2-amino-N-isopropylacetamide with Boc₂O (1.5 equiv) in THF, catalyzed by DMAP (5 mol%) .
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Deprotection : Use TFA/CH₂Cl₂ (1:1 v/v) at 0°C to avoid racemization, followed by neutralization with NaHCO₃ .
Comparative efficiency of protecting groups :
| Group | Deprotection Condition | Compatibility with Thiazole |
|---|---|---|
| Boc | TFA/DCM | Excellent |
| Fmoc | Piperidine/DMF | Moderate (risk of ring opening) |
| Cbz | H₂/Pd-C | Poor (thiazole reduction) |
Crystallization and Purification
Final purification often involves solvent-dependent crystallization:
-
Preferred solvent systems : Ethanol/water (4:1) or MTBE/heptane (3:7) .
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Temperature gradient : Slow cooling from 60°C to 5°C over 10–15 hours yields >99% pure α-form crystals .
Chromatographic methods :
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Normal-phase SiO₂ : Ethyl acetate/hexane gradients (20→50%) resolve N-alkyl regioisomers .
-
Reverse-phase C18 : Acetonitrile/water (0.1% TFA) gradients (10→40% over 30 min) separate diastereomers .
Scalability and Industrial Adaptations
Patent WO2015155664A1 details a kilogram-scale process:
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Step 1 : Catalytic hydrogenation of nitro intermediates using 10% Pd/C (2 wt%) in THF/AcOH (3:1) at 50 psi H₂.
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Step 2 : Continuous flow acetylation with in-line IR monitoring to maintain 0.5–1.0 M chloroacetyl chloride concentration.
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Throughput : 12–15 kg/day with 88% overall yield.
Analytical Validation
Spectroscopic benchmarks :
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¹H NMR (DMSO-d₆): δ 1.15 (d, J=6.5 Hz, 6H, CH(CH₃)₂), 3.42 (q, 2H, CH₂NH), 4.27 (t, 1H, CH-thiazole), 7.85 (s, 1H, NH) .
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HRMS : m/z calc. for C₁₁H₁₈N₃OS [M+H]⁺ 256.1124, found 256.1128 .
HPLC conditions :
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and acetamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogues:
Key Observations:
- Thiazole vs. Benzothiazole : Substituting thiazole with benzothiazole (e.g., in ) increases aromaticity and may enhance binding to hydrophobic enzyme pockets .
- Alkyl Substituents : The isopropyl and ethylamine groups in the target compound likely contribute to steric hindrance, possibly affecting solubility or receptor interaction compared to simpler analogues like N-(Thiazol-2-yl)acetamide .
Solubility and Stability:
Challenges and Limitations
- Target Compound : Its discontinuation may stem from synthesis complexity, poor bioavailability, or inferior efficacy compared to halogenated or benzothiazole-containing analogues .
- Crystallography : SHELX programs are widely used for structural validation, though newer software may offer superior refinement for complex substituents .
Biological Activity
2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, an acetamide moiety, and an isopropyl group, which collectively contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₈N₄OS. The presence of the thiazole ring is significant for its biological activity, as it enhances interactions with various biological targets.
The mechanism of action involves the compound's interaction with specific enzymes and receptors. The thiazole ring and acetamide moiety are crucial for binding to these targets, leading to modulation of their activity. The isopropyl group enhances lipophilicity, facilitating cellular membrane penetration.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro Studies : Compounds with thiazole moieties have shown promising results in inhibiting tumor cell growth. For example, related thiazole derivatives demonstrated IC50 values ranging from 0.41 to 0.93 μM against COX-2, a target implicated in cancer progression .
- Case Study : A study evaluated a series of aminothiazoles for their effects on tumor growth in mouse xenograft models. One compound exhibited a tumor versus control ratio (T/C) of 61% in human colonic adenocarcinoma models, indicating significant anticancer potential .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Mechanism : The thiazole structure is known for its ability to interact with microbial enzymes, inhibiting their function and thus exerting antimicrobial effects.
- Research Findings : Similar thiazole derivatives have been reported to inhibit various pathogens effectively, suggesting that this compound may possess comparable antimicrobial properties.
Data Table: Biological Activity Summary
| Activity Type | IC50/EC50 Values | Target/Cell Line | Notes |
|---|---|---|---|
| Anticancer | 0.41 - 0.93 μM | COX-2 (various cancer cell lines) | Significant inhibition observed |
| Antimicrobial | Not specified | Various pathogens | Potential interactions with microbial enzymes |
| Cellular Activity | T/C values: 61% | HCA-7 human colonic adenocarcinoma | Demonstrated efficacy in xenograft models |
Future Directions
Given the promising biological activities exhibited by this compound, further research is warranted to explore:
- Optimized Derivatives : Investigating modifications to enhance efficacy and reduce toxicity.
- Mechanistic Studies : Detailed studies on the molecular interactions between the compound and its biological targets.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
Q & A
Basic: What spectroscopic techniques are recommended for characterizing the solvation dynamics of 2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide in aqueous environments?
Answer:
- UV Resonance Raman (UVRR) spectroscopy is critical for probing vibrational modes influenced by solvation. Use excitation wavelengths tuned to electronic transitions (e.g., 200–250 nm) to enhance sensitivity to hydrogen-bonding interactions.
- Polarizable QM/FQ computational models (quantum mechanics/fragment-based quantum mechanics) should accompany experimental data to distinguish between bulk solvent effects and specific hydrogen-bond interactions .
- Methodological Note: Low-concentration aqueous solutions (≤0.1 M) minimize aggregation artifacts. Compare results against continuum solvent models (e.g., PCM) to validate environmental contributions.
Advanced: How can computational modeling resolve contradictions between experimental Raman spectra and predicted vibrational modes for this acetamide derivative?
Answer:
- Contradiction Source: Discrepancies often arise from oversimplified solvent models (e.g., continuum approximations).
- Resolution Strategy:
- Hybrid QM/FQ Approach: Explicitly model solute-solvent hydrogen bonds using polarizable force fields.
- Resonance-Enhanced Analysis: Use UVRR experimental data to validate computational predictions of resonant enhancement patterns.
- Frequency Scaling: Apply anharmonic corrections (e.g., 0.96–0.98 scaling factors) to computed harmonic frequencies .
- Example: For acetamide analogs, QM/FQ reduced spectral deviations by 15–20% compared to continuum models.
Basic: What synthetic routes optimize yield for this compound while minimizing byproducts?
Answer:
- Stepwise Amidation: React isopropylamine with chloroacetyl chloride under inert conditions (N₂ atmosphere), followed by coupling with 2-(thiazol-2-yl)ethylamine.
- Catalytic Optimization: Use HOBt/DCC coupling agents to enhance efficiency (yield >75%).
- Purification: Employ reverse-phase HPLC with acetonitrile/water gradients (C18 column) to isolate the product from hydrolyzed intermediates.
Advanced: How does the thiazole moiety influence the compound’s membrane permeability in biological systems?
Answer:
- Computational Screening:
- MD Simulations: Embed the compound in a lipid bilayer (e.g., POPC membrane) to calculate free-energy profiles.
- LogP Analysis: Use COSMO-RS to predict partition coefficients; thiazole’s π-π stacking may reduce permeability vs. non-aromatic analogs.
- Experimental Validation:
- Parallel Artificial Membrane Permeability Assay (PAMPA): Compare permeability of thiazole-containing analogs vs. control compounds.
Basic: What stability studies are essential for ensuring reproducibility in long-term storage of this compound?
Answer:
- Accelerated Degradation Testing:
- Thermal Stress: Incubate at 40°C/75% RH for 4 weeks; monitor hydrolysis via LC-MS.
- Photolytic Stability: Expose to UV light (320–400 nm) to assess thiazole ring degradation.
- Storage Recommendations: Lyophilize and store under argon at -20°C; avoid aqueous buffers with pH >7.0.
Advanced: How can response surface methodology (RSM) optimize reaction conditions for scaling up synthesis?
Answer:
- Design Framework:
- Central Composite Design (CCD): Vary temperature (20–60°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).
- Output Variables: Maximize yield and purity while minimizing reaction time.
- Software Tools: Use Design Expert® to generate 3D response surfaces and identify Pareto-optimal conditions .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Basic: What chromatographic methods are suitable for quantifying trace impurities in this acetamide derivative?
Answer:
- HPLC-DAD/MS:
- Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
- Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile.
- Detection: UV at 254 nm; MS/MS for structural confirmation of impurities.
- Validation: Ensure linearity (R² >0.99) across 0.1–100 µg/mL range.
Advanced: How do tautomeric equilibria of the thiazole ring affect the compound’s bioactivity?
Answer:
- Tautomer Analysis:
- NMR Titration: Monitor proton shifts in DMSO-d₆ to detect tautomeric forms (e.g., 2-thiazolyl vs. 4-thiazolyl).
- DFT Calculations: Compare relative energies of tautomers (B3LYP/6-31+G(d,p)).
- Bioactivity Correlation: Use molecular docking (AutoDock Vina) to assess binding affinity differences between tautomers at target sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

